1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene
Description
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a complex ether-linked substituent at position 2. The latter consists of a methyleneoxy (-OCH2-) group connected to a 2-iodocyclopentyl moiety. This structural configuration introduces steric bulk and electronic effects due to the iodine atom and cyclopentyl ring. The iodine atom may enhance reactivity in substitution reactions or serve as a heavy atom in crystallography, though further experimental data are required to confirm these hypotheses.
Properties
Molecular Formula |
C12H14ClIO |
|---|---|
Molecular Weight |
336.59 g/mol |
IUPAC Name |
1-chloro-2-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
InChI Key |
ZKQGDBFTNHRKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves the following steps:
Formation of the iodocyclopentyl group: This can be achieved by iodination of cyclopentane using iodine and a suitable oxidizing agent.
Attachment of the oxy-methyl linkage: The iodocyclopentyl group is then reacted with formaldehyde to form the oxy-methyl intermediate.
Chlorination of benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Coupling reaction: The chlorinated benzene is then coupled with the oxy-methyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination and chlorination: Using large reactors to handle the iodination and chlorination steps.
Continuous flow reactors: For the coupling reaction to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction reactions: The compound can be reduced to remove the halogen atoms, forming the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene with structurally or functionally related halogenated benzene derivatives:
*Calculated molecular formula and weight based on structural analysis.
Key Findings from Comparison
Structural Complexity : The target compound’s iodocyclopentyl ether group distinguishes it from simpler analogs like 1-chloro-2-iodobenzene, which lack cyclic or oxygen-linked substituents . This complexity may influence its reactivity in cross-coupling or nucleophilic substitution reactions.
Halogen Diversity: Unlike DDT derivatives (e.g., o,p’-DDT ) or Mitotane , which feature multiple chlorines, the target compound combines chlorine and iodine.
This suggests that the target compound’s bulky substituents could similarly modulate reactivity.
Physicochemical Properties : Mitotane’s solubility in alcohols and insolubility in water may parallel the target compound’s behavior due to hydrophobic substituents, though experimental confirmation is needed.
Safety Profiles : Compounds like 2-chlorobenzyl chloride exhibit moderate toxicity via inhalation , highlighting the need for careful handling of halogenated aromatics. The iodine in the target compound may introduce unique toxicological considerations.
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